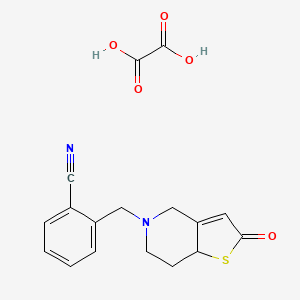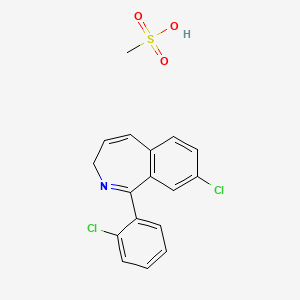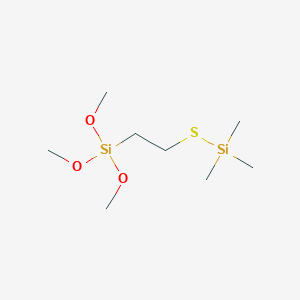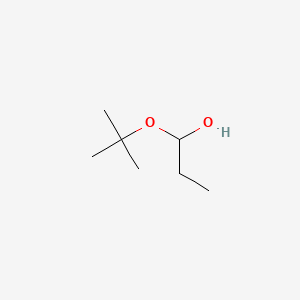
Propanol, 1(or 2)-(1,1-dimethylethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanol, 1(or 2)-(1,1-dimethylethoxy)-: is an organic compound belonging to the class of alcohols. It is a derivative of propanol where the hydroxyl group is bonded to a carbon atom that is also attached to a 1,1-dimethylethoxy group. This compound is known for its unique structural properties and its applications in various fields such as chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize this compound involves the Grignard reaction. This involves reacting a suitable alkyl halide with magnesium in an anhydrous ether solvent to form a Grignard reagent. .
Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of propionaldehyde. .
Industrial Production Methods:
化学反応の分析
Types of Reactions:
Oxidation: Propanol can undergo oxidation reactions to form aldehydes and carboxylic acids. .
Dehydration: In the presence of a catalyst, propanol can undergo dehydration to form alkenes and water.
Substitution: Propanol can also undergo substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium dichromate, sulfuric acid.
Catalysts: Cobalt octacarbonyl, rhodium complex, sulfuric acid.
Major Products:
Oxidation: Propanal, propanoic acid.
Dehydration: Alkenes (e.g., propene).
Substitution: Alkyl halides (e.g., propyl chloride).
科学的研究の応用
Chemistry:
Biology and Medicine:
Disinfectant: Propanol is used as a disinfectant due to its antimicrobial properties.
Pharmaceuticals: It is used in the pharmaceutical industry for the production of resins and cellulose esters.
Industry:
作用機序
The mechanism of action of propanol involves its interaction with various molecular targets and pathways. As an alcohol, it can form hydrogen bonds with other molecules, affecting their structure and function. In biological systems, propanol can disrupt cell membranes and proteins, leading to its antimicrobial effects .
類似化合物との比較
1-Propanol: A primary alcohol with similar properties but different structural arrangement.
2-Propanol (Isopropanol): A secondary alcohol with similar chemical properties but different reactivity due to its structure.
Uniqueness:
Structural Differences: The presence of the 1,1-dimethylethoxy group in propanol, 1(or 2)-(1,1-dimethylethoxy)-, makes it unique compared to other propanol isomers.
Reactivity: The structural differences lead to variations in reactivity and applications compared to other similar compounds.
特性
CAS番号 |
80763-10-6 |
|---|---|
分子式 |
C7H16O2 |
分子量 |
132.20 g/mol |
IUPAC名 |
1-[(2-methylpropan-2-yl)oxy]propan-1-ol |
InChI |
InChI=1S/C7H16O2/c1-5-6(8)9-7(2,3)4/h6,8H,5H2,1-4H3 |
InChIキー |
JJJTYYIVEITCFU-UHFFFAOYSA-N |
正規SMILES |
CCC(O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



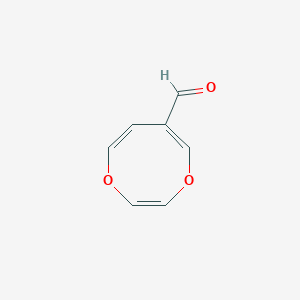
![3-Benzoyl-2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one](/img/structure/B14418366.png)
![5-Chlorobicyclo[3.3.1]non-2-ene](/img/structure/B14418373.png)
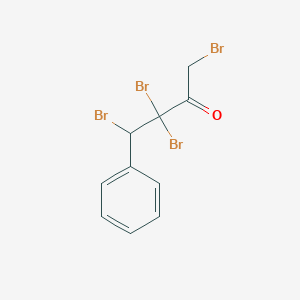
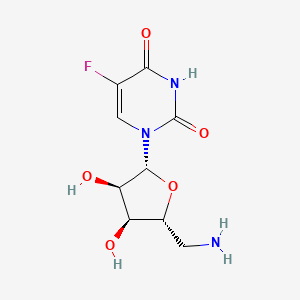

![[2-(Pent-4-EN-1-YL)cyclododec-1-EN-1-YL]methanol](/img/structure/B14418407.png)
![1-[1-(2-Phenylethyl)cyclohexyl]piperidine](/img/structure/B14418415.png)
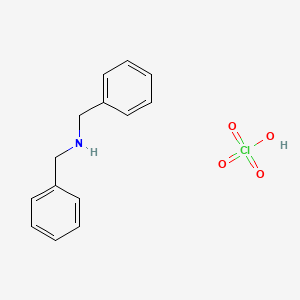
![1-Bromo-7,12-dioxaspiro[5.6]dodecane](/img/structure/B14418434.png)
